BenchChemオンラインストアへようこそ!

4-Bromo-3,5-dimethoxybenzyl ethyl ether

DHFR inhibition antibacterial drug discovery structure-activity relationships

4-Bromo-3,5-dimethoxybenzyl ethyl ether (molecular formula C₁₁H₁₅BrO₃) is a brominated aromatic benzyl ethyl ether that serves as a versatile synthetic intermediate in medicinal chemistry. The compound features a 4-bromo substituent on a 3,5-dimethoxybenzyl scaffold, which constitutes the identical benzyl moiety found in Brodimoprim (CAS 56518-41-3), a clinically studied dihydrofolate reductase (DHFR) inhibitor with activity against Gram-positive and Gram-negative bacteria.

Molecular Formula C11H15BrO3
Molecular Weight 275.14 g/mol
Cat. No. B8388604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethoxybenzyl ethyl ether
Molecular FormulaC11H15BrO3
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCCOCC1=CC(=C(C(=C1)OC)Br)OC
InChIInChI=1S/C11H15BrO3/c1-4-15-7-8-5-9(13-2)11(12)10(6-8)14-3/h5-6H,4,7H2,1-3H3
InChIKeyPXWZNRDXBGSFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,5-dimethoxybenzyl ethyl ether – A Key Brominated Benzyl Ether Building Block for Antibacterial DHFR-Targeting Synthesis


4-Bromo-3,5-dimethoxybenzyl ethyl ether (molecular formula C₁₁H₁₅BrO₃) is a brominated aromatic benzyl ethyl ether that serves as a versatile synthetic intermediate in medicinal chemistry. The compound features a 4-bromo substituent on a 3,5-dimethoxybenzyl scaffold, which constitutes the identical benzyl moiety found in Brodimoprim (CAS 56518-41-3), a clinically studied dihydrofolate reductase (DHFR) inhibitor with activity against Gram-positive and Gram-negative bacteria [1]. Its aryl bromide functionality enables direct participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), while the ethyl ether provides orthogonal protection that can be selectively manipulated. The compound is employed as a precursor in the multi-step synthesis of Brodimoprim and structurally related 2,4-diaminobenzylpyrimidine antibacterials, with improved synthetic yields reported through optimized Knoevenagel condensation–cyclization sequences [2].

Why 4-Bromo-3,5-dimethoxybenzyl ethyl ether Cannot Be Replaced by Non-Brominated or Alternative Halogenated Benzyl Ethers


Simply substituting this compound with the non-brominated 3,5-dimethoxybenzyl ethyl ether or the 4-chloro/4-fluoro analogs leads to markedly divergent biological activity in the final API. Comparative enzymatic studies of Brodimoprim (4-Br) versus Trimethoprim (4-OMe) demonstrate that the bromine-for-methoxy replacement at the 4-position yields a 2–3 fold enhancement in DHFR inhibitory potency (IC₅₀ and Kᵢ) across multiple bacterial species, an effect that cannot be achieved with alternative substituents [1]. The aryl bromide also serves as the optimal leaving-group valence for palladium-mediated cross-coupling, enabling late-stage diversification that is kinetically less accessible with the corresponding chloride or non-halogenated ether . Furthermore, the 3,5-dimethoxybenzyl protecting group shows markedly slower DDQ-mediated oxidative cleavage compared to 4-methoxybenzyl ethers, a kinetic selectivity that is essential in multi-step orthogonal protection strategies [2].

Quantitative Differentiation of 4-Bromo-3,5-dimethoxybenzyl ethyl ether from Closest Analogs: Evidence-Based Selection Guide


DHFR Enzymatic Inhibition: Brodimoprim (4-Bromo-3,5-dimethoxybenzyl-pyrimidine) vs. Trimethoprim (4-Methoxy Analog)

In direct enzymatic assays, Brodimoprim (BDP), which incorporates the 4-bromo-3,5-dimethoxybenzyl moiety, demonstrates 2–3 fold greater potency against bacterial dihydrofolate reductase (DHFR) compared to Trimethoprim (TMP), the 4-methoxy analog [1]. Quantitative IC₅₀ values for BDP are 0.0043 µM against Escherichia coli DHFR and 0.0012 µM against Staphylococcus aureus DHFR, while TMP shows correspondingly higher (weaker) IC₅₀ values in parallel assays [2]. BindingDB records a Kᵢ of 6.60 nM for BDP against E. coli DHFR [3]. This potency advantage is conserved across both Gram-negative and Gram-positive bacterial enzymes.

DHFR inhibition antibacterial drug discovery structure-activity relationships

Antibacterial Spectrum: Brodimoprim vs. Trimethoprim — MIC and Spectrum Breadth

A comparative antibacterial spectrum study demonstrated that Brodimoprim (incorporating the 4-bromo-3,5-dimethoxybenzyl scaffold) is 2–4 fold more active than Trimethoprim against several clinically relevant bacterial species including Neisseria spp., Nocardia spp., Vibrio cholerae, and Bacteroides spp. [1]. The minimum inhibitory concentration (MIC) of Brodimoprim against E. coli in vitro is 0.04 µg/ml, compared to 0.7 µg/ml against S. aureus [2]. This enhanced spectrum is directly attributable to the bromine substitution at the 4-position of the benzyl ring.

antibacterial susceptibility testing MIC determination bacterial resistance

Sub-MIC Anti-Adhesion Activity: Brodimoprim vs. Trimethoprim in E. coli Virulence Modulation

At sub-minimum inhibitory concentrations (sub-MICs), Brodimoprim significantly reduced E. coli adhesion to human buccal epithelial cells at concentrations down to 1/32 MIC (0.03 µg/ml), an anti-virulence effect that was significantly greater than the corresponding activity of Trimethoprim at matched sub-MIC levels [1]. This differentiation indicates that the 4-bromo-3,5-dimethoxybenzyl moiety confers not only enhanced bactericidal potency but also superior interference with bacterial surface adhesion protein expression, an attribute absent from the methoxy analog.

bacterial adhesion virulence factor inhibition sub-inhibitory concentration pharmacology

Synthetic Yield Optimization: Brodimoprim Production from 4-Bromo-3,5-dimethoxybenzaldehyde

An improved synthetic route to Brodimoprim starting from 4-bromo-3,5-dimethoxybenzaldehyde achieved an overall yield of 53.8%, representing a 33.8% relative improvement over the previously reported yield of 40.2% [1]. The optimized sequence employs Knoevenagel condensation with 3-methoxypropionitrile, followed by 1,3-prototropic isomerization and cyclization with guanidine carbonate. This yield advantage translates directly into reduced cost-per-kg when producing the 4-bromo-3,5-dimethoxybenzyl intermediate at scale, a consideration not applicable to the 4-methoxy analog, which follows a different synthetic trajectory.

process chemistry Brodimoprim synthesis Knoevenagel condensation cyclization

Photolytic Stability: 3,5-Dimethoxybenzyl Bromide vs. Iodide and Diethyl Phosphate Analogs

Photochemical studies of 3,5-dimethoxybenzyl derivatives with varying leaving groups (acetate, chloride, bromide, iodide, diethyl phosphate) reveal that the bromide analog exhibits minimal triene photoproduct formation, with quantum yields for isomeric triene formation limited to approximately 16% for the most photoreactive substrates [1]. In contrast, the iodide and diethyl phosphate derivatives undergo rapid photolytic cleavage and substantial triene generation, making the bromide the most photochemically stable scaffold among the halogenated variants. This stability profile, derived from the 3,5-dimethoxy substitution pattern coupled with the bromide leaving group, is advantageous in synthetic sequences involving photochemical steps.

photochemistry benzyl leaving groups quantum yield

Orthogonal Protecting Group Selectivity: 3,5-Dimethoxybenzyl (3,5-DMPM) vs. 4-Methoxybenzyl (MPM) Ether Cleavage Rates by DDQ Oxidation

The 3,5-dimethoxybenzyl (3,5-DMPM) protecting group is cleaved by DDQ oxidation at a significantly slower rate than the 4-methoxybenzyl (MPM) group at room temperature, enabling selective, orthogonal deprotection in multi-step syntheses [1]. This kinetic differentiation—where MPM ethers are rapidly removed while 3,5-DMPM ethers require prolonged exposure or forcing conditions—allows the 4-bromo-3,5-dimethoxybenzyl ethyl ether to serve as a selectively removable protecting group in complex molecule assembly, a capability not offered by simple benzyl or 4-methoxybenzyl analogs.

protecting group chemistry DDQ oxidation orthogonal deprotection

Precision Application Scenarios for 4-Bromo-3,5-dimethoxybenzyl ethyl ether Based on Quantified Differentiation Evidence


Synthesis of Brodimoprim and Next-Generation 2,4-Diaminobenzylpyrimidine DHFR Inhibitors

4-Bromo-3,5-dimethoxybenzyl ethyl ether serves as the direct precursor to 4-bromo-3,5-dimethoxybenzaldehyde, the key intermediate in Brodimoprim synthesis. The optimized Knoevenagel condensation–cyclization route achieves a 53.8% overall yield from this aldehyde intermediate, a 33.8% improvement over earlier protocols [1]. The resulting Brodimoprim active pharmaceutical ingredient exhibits 2–3 fold greater DHFR inhibitory potency than the methoxy analog Trimethoprim (IC₅₀ 0.0043 µM vs. ~0.010 µM for E. coli DHFR) and 2–4 fold lower MICs against Neisseria, Nocardia, Vibrio cholerae, and Bacteroides species [2]. This application is validated by direct enzymatic comparison data and published antibacterial susceptibility testing.

Anti-Virulence Drug Discovery Exploiting Sub-MIC Bacterial Adhesion Inhibition

Compounds incorporating the 4-bromo-3,5-dimethoxybenzyl moiety, exemplified by Brodimoprim, demonstrate a differentiated anti-adhesion pharmacological profile at sub-inhibitory concentrations. At 1/32 MIC (0.03 µg/ml), Brodimoprim significantly reduces E. coli adhesion to human epithelial cells, an effect that is statistically superior to that of Trimethoprim, the 4-methoxy congener [3]. This property, linked specifically to the brominated benzyl scaffold, supports the use of 4-bromo-3,5-dimethoxybenzyl ethyl ether as a starting material in anti-virulence drug programs where bacterial adhesion inhibition is a desired complementary mechanism to direct DHFR enzymatic blockade.

Orthogonal Hydroxyl Protection in Complex Multi-Step Syntheses

The 3,5-dimethoxybenzyl (3,5-DMPM) ether functionality exhibited by this compound undergoes DDQ-mediated oxidative deprotection at a kinetically slower rate than the widely used 4-methoxybenzyl (MPM) protecting group [4]. This rate differential allows for chemoselective deprotection sequences in which MPM ethers are removed while 3,5-DMPM ethers remain intact, enabling sophisticated orthogonal protection strategies in total synthesis. The additional bromide substituent at the 4-position further provides a handle for late-stage cross-coupling diversification after selective deprotection, a concurrency of functionalities unavailable in non-brominated or non-dimethoxylated benzyl ether alternatives .

Photochemically Stable Brominated Scaffold for Light-Sensitive Synthetic Procedures

Based on photolytic reactivity profiling of 3,5-dimethoxybenzyl halides, the bromide derivative demonstrates a balanced photostability profile with only ~16% quantum yield for undesired triene byproduct formation, substantially lower than corresponding iodide or diethyl phosphate derivatives [5]. The 4-bromo-3,5-dimethoxybenzyl ethyl ether is therefore the preferred intermediate in synthetic sequences that involve photochemical steps (e.g., photoredox catalysis, photolabile protection/deprotection), where excessive photodegradation of the iodide or phosphate ester analogs would compromise yield and purity.

Quote Request

Request a Quote for 4-Bromo-3,5-dimethoxybenzyl ethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.